molecular formula C13H14F2N2O3 B2950472 N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 941894-75-3

N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No.: B2950472
CAS No.: 941894-75-3
M. Wt: 284.263
InChI Key: AZHWERAAPLGMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, also known as DFOA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DFOA is a synthetic compound that is used as a tool compound in research to study the mechanism of action of certain enzymes and proteins.

Mechanism of Action

The mechanism of action of N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide involves its binding to the active site of enzymes and proteins. This compound contains a carbonyl group that can form hydrogen bonds with amino acid residues in the active site of enzymes and proteins. This binding leads to the inhibition of enzyme activity and can lead to changes in gene expression.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Inhibition of HDACs by this compound can lead to changes in gene expression and can have therapeutic potential in the treatment of cancer and other diseases. Inhibition of LSD1 by this compound can also lead to changes in gene expression and can have therapeutic potential in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide in lab experiments is its specificity for certain enzymes and proteins. This compound has been shown to selectively inhibit the activity of HDACs and LSD1, which makes it a useful tool compound for studying the mechanism of action of these enzymes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide in scientific research. One potential direction is the development of this compound analogs that have improved specificity and reduced toxicity. Another potential direction is the use of this compound in combination with other compounds to enhance its therapeutic potential. Finally, the use of this compound in animal models can provide important insights into its potential use in the treatment of human diseases.

Synthesis Methods

The synthesis of N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide involves several steps. First, 3,4-difluoroaniline is reacted with tetrahydrofuran-2-carbaldehyde to form an imine intermediate. The imine is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with oxalyl chloride to form the oxalyl amide. The resulting compound is then treated with triethylamine to form the final product, this compound.

Scientific Research Applications

N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has been used in various scientific research applications. One of the primary uses of this compound is as a tool compound to study the mechanism of action of certain enzymes and proteins. This compound has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes play important roles in epigenetic regulation, and their inhibition by this compound can lead to changes in gene expression.

Properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O3/c14-10-4-3-8(6-11(10)15)17-13(19)12(18)16-7-9-2-1-5-20-9/h3-4,6,9H,1-2,5,7H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHWERAAPLGMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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